N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE
Description
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-9-5-7-10(8-6-9)20(17,18)16-12-15-14-11(19-12)13(2,3)4/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRFOGLNNUGYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes, such as protein synthesis or cell wall formation. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
These compounds share the 1,3,4-thiadiazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
